

An In-depth Technical Guide to the Chemical Properties and Structure of Pyrazoxyfen

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Compound of Interest

Compound Name: *Pyrazoxyfen*

Cat. No.: *B166693*

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Abstract

Pyrazoxyfen is a selective, systemic herbicide belonging to the benzoylpyrazole class of compounds. It is effective as a pro-herbicide for the control of annual and perennial weeds in rice cultivation. This technical guide provides a comprehensive overview of the chemical and physical properties of **Pyrazoxyfen**, its molecular structure, a detailed synthesis protocol, and its mechanism of action as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This document also includes detailed experimental methodologies for its synthesis and characterization, as well as for assessing its biological activity. All quantitative data are presented in structured tables for clarity and ease of comparison.

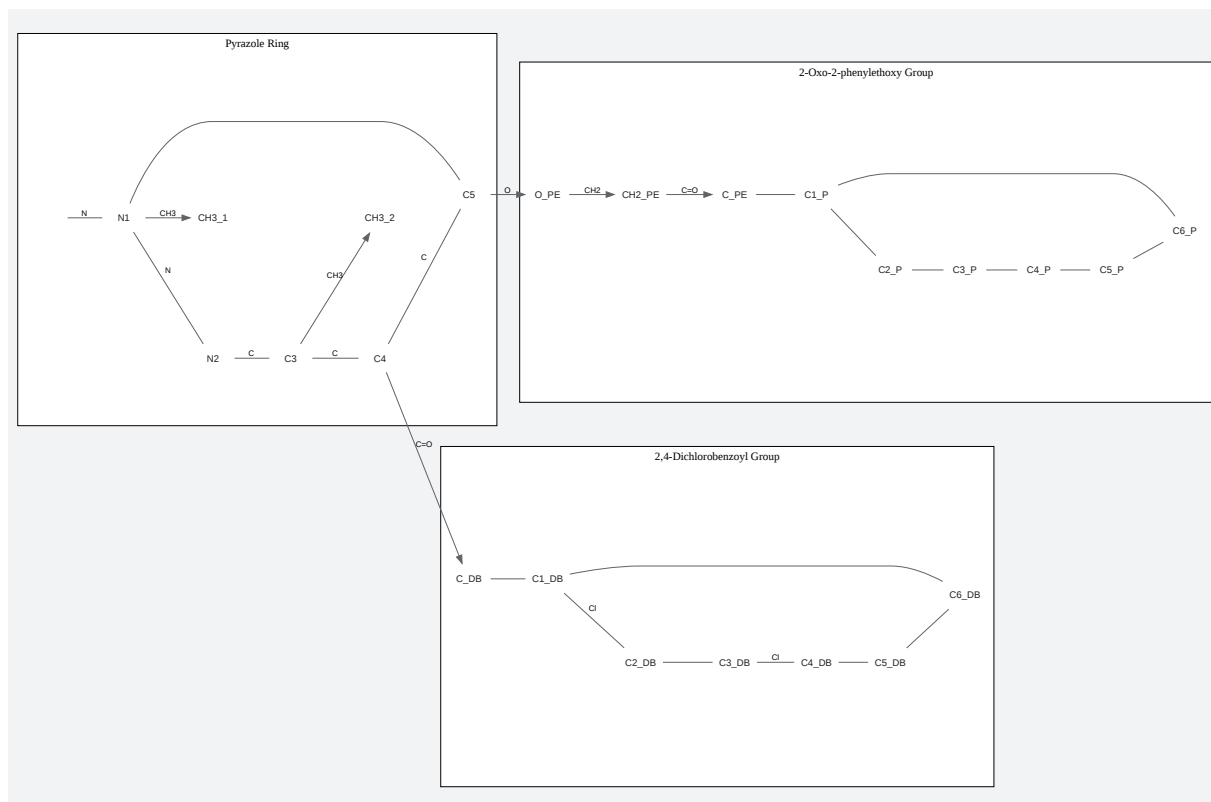
Chemical and Physical Properties

Pyrazoxyfen is a colorless crystalline solid with the systematic IUPAC name 2-[[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-phenylethan-1-one[1]. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-[[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-phenylethan-1-one	[1]
CAS Number	71561-11-0	[1][2][3]
Molecular Formula	C20H16Cl2N2O3	[1][2][3][4]
Molecular Weight	403.26 g/mol	[2][3][4]
Appearance	Colourless Crystalline	[3]
Melting Point	111.5 °C	[2][5][6]
Boiling Point	599.9 ± 50.0 °C (Predicted)	[2][6]
Density	1.4162 g/cm ³ (Rough Estimate)	[2][6]
Water Solubility	900 mg/L at 20 °C	[7]
Storage Temperature	0-6°C	[2][5][6]
XLogP3	4.5	[5]

Chemical Structure

Pyrazoxyfen is a member of the pyrazole class of compounds, characterized by a 1,3-dimethylpyrazole ring substituted at positions 4 and 5 with 2,4-dichlorobenzoyl and 2-oxo-2-phenylethoxy groups, respectively[5][6]. The crystal structure of **Pyrazoxyfen** reveals a three-dimensional architecture formed by various intermolecular interactions[8].



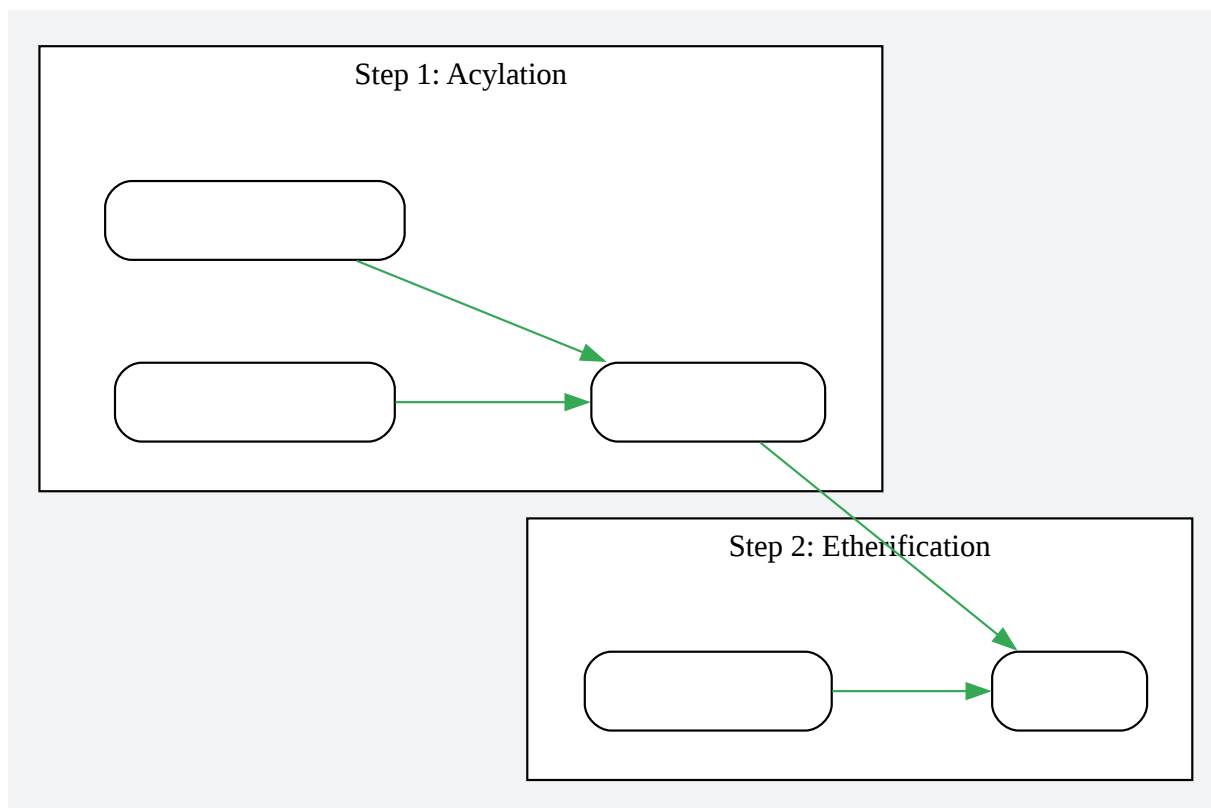
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Caption: 2D Chemical Structure of **Pyrazoxyfen**.

Synthesis of Pyrazoxyfen

Pyrazoxyfen can be synthesized through a multi-step process involving the reaction of 1,3-dimethyl-5-pyrazolone with 2,4-dichlorobenzoyl chloride, followed by a reaction with α -bromoacetophenone[2].

Synthesis Workflow



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Caption: Synthesis workflow for **Pyrazoxyfen**.

Experimental Protocol for Synthesis

Materials:

- 1,3-dimethyl-5-pyrazolone
- Dioxane
- Potassium carbonate
- 2,4-dichlorobenzoyl chloride
- α -bromoacetophenone

- Acetonitrile
- Potassium iodide

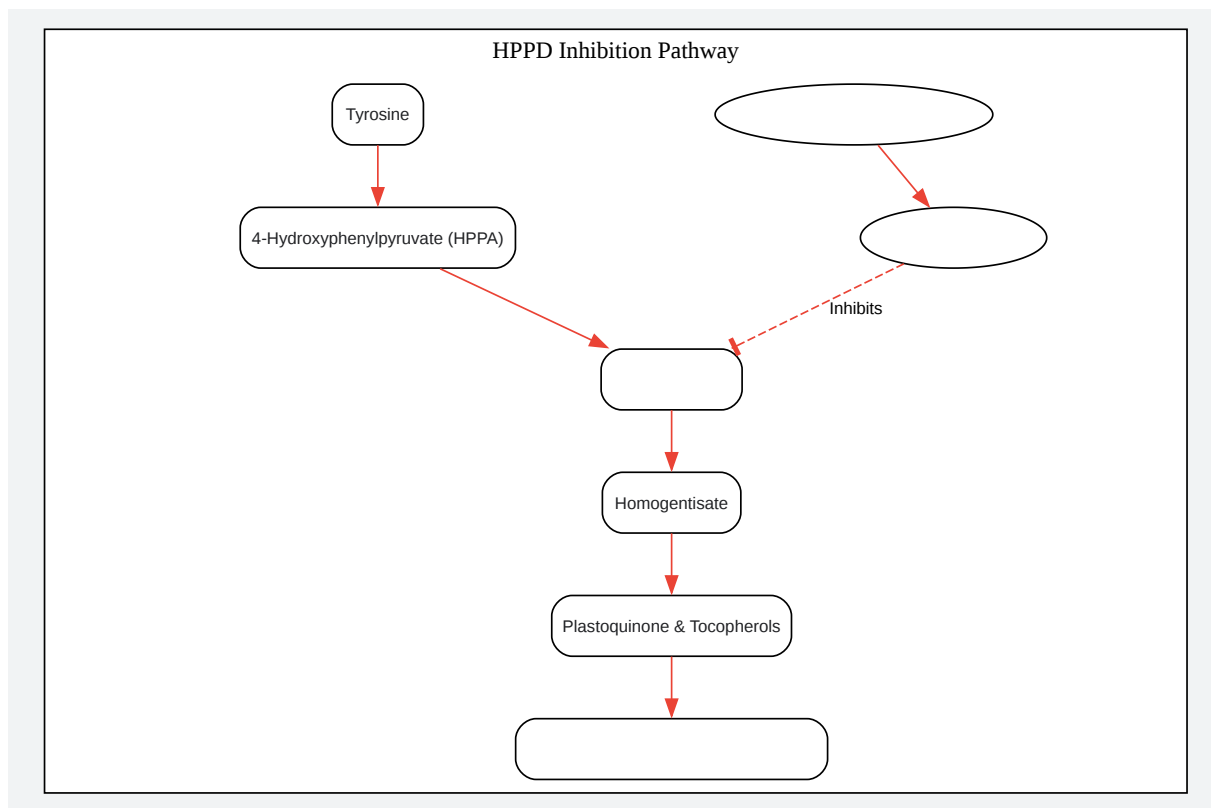
Procedure:

- Step 1: Acylation
 - A mixture of 1,3-dimethyl-5-pyrazolone and potassium carbonate is refluxed in dioxane for 1 hour.
 - 2,4-dichlorobenzoyl chloride is then added, and the mixture is refluxed for an additional 2 hours to yield the intermediate product.
- Step 2: Etherification
 - The intermediate product is then refluxed with α -bromoacetophenone for 40 minutes to yield **Pyrazoxyfen**.
 - Alternatively, the intermediate product can be refluxed with acetonitrile, α -chloroacetophenone, potassium carbonate, and potassium iodide for 1 hour to obtain **Pyrazoxyfen**[2].
- Purification:
 - The final product can be purified by recrystallization from a suitable solvent such as ethanol.

Mode of Action

Pyrazoxyfen acts as a pro-herbicide, meaning it is converted into its active form after application. Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[9][10]. HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative damage in plants[11]. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching of plant tissues followed by necrosis and death[12].

Signaling Pathway of HPPD Inhibition



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Caption: Simplified signaling pathway of HPPD inhibition by **Pyrazoxyfen**.

Experimental Protocols for Characterization and Activity Assay

Spectroscopic Characterization

While the exact spectral data for **Pyrazoxyfen** is not readily available in public literature, the following are representative protocols for the characterization of pyrazole derivatives.

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.

- Sample Preparation: Dissolve 5-10 mg of the purified **Pyrazoxyfen** in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
- ¹H-NMR Spectroscopy: Acquire the proton NMR spectrum. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum.

5.1.2. Infrared (IR) Spectroscopy

- Instrumentation: FTIR spectrometer (e.g., PerkinElmer Spectrum Two).
- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

5.1.3. Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectrometer (e.g., LC-TOF-MS or GC-HRTOFMS).
- Method: Electrospray ionization (ESI) or electron ionization (EI) can be used.
- Data Analysis: Determine the molecular weight and fragmentation pattern to confirm the structure. Predicted m/z values for various adducts are available in public databases[13].

HPPD Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against the HPPD enzyme.

Materials:

- Recombinant HPPD enzyme
- 4-hydroxyphenylpyruvate (HPPA) substrate
- Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

- Fluorescence plate reader

Procedure:

- **Compound Preparation:** Prepare a stock solution of **Pyrazoxyfen** in DMSO and perform serial dilutions to obtain a range of concentrations.
- **Assay Plate Preparation:** Add the diluted **Pyrazoxyfen** solutions to a 96-well plate. Include a control with DMSO only.
- **Enzyme Addition:** Add the HPPD enzyme solution to all wells.
- **Reaction Initiation:** Initiate the reaction by adding the HPPA substrate solution.
- **Fluorescence Measurement:** Immediately measure the fluorescence intensity over time. The formation of homogentisate, the product of the reaction, is fluorescent.
- **Data Analysis:** Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

Pyrazoxyfen is a well-characterized benzoylpyrazole herbicide with a specific mode of action involving the inhibition of the HPPD enzyme. This technical guide has provided a detailed overview of its chemical properties, structure, synthesis, and mechanism of action. The included representative experimental protocols offer a foundation for researchers and scientists working with **Pyrazoxyfen** and related compounds in the fields of agrochemical research and drug development.

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